2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride
Description
2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride is a fluorinated β-amino acid derivative characterized by a phenyl ring substituted with a fluorine atom at the para position. The compound features an amino group at the β-carbon and a carboxylic acid group, forming a zwitterionic structure when deprotonated. As a hydrochloride salt, it is typically used in pharmaceutical and biochemical research, particularly in peptide synthesis and as a building block for drug discovery. Its CAS number is 332-30-9 (JD-5788 in ), with a purity of 95% and molecular formula C₉H₁₁ClFNO₂ (inferred from structural analogs) .
Properties
IUPAC Name |
2-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDECBCKSULAIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride is a derivative of phenylalanine. Phenylalanine is an essential amino acid that plays a crucial role in various biological functions. It is a precursor to tyrosine, which is used to synthesize proteins and other important molecules in the body, including dopamine, norepinephrine, and epinephrine.
Mode of Action
As a phenylalanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage.
Biological Activity
2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride, also known as (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride, is a non-proteinogenic amino acid derivative with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems and as an inhibitor of specific enzymes.
- Molecular Formula : CHClFNO
- Molecular Weight : 219.64 g/mol
- Structure : The compound features a chiral center and a fluorinated phenyl group, which enhances its biological interactions compared to non-fluorinated analogs.
Neurotransmitter Modulation
One of the primary areas of research surrounding this compound is its role as a neurotransmitter modulator . It has been identified as an agonist at certain glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system (CNS) . The ability to cross the blood-brain barrier suggests its potential in treating CNS disorders such as Parkinson's disease and depression by modulating dopamine levels through inhibition of aromatic L-amino acid decarboxylase (AADC) .
Enzyme Inhibition
The compound has shown promise as an inhibitor of AADC , an enzyme involved in dopamine synthesis. This inhibition can be beneficial for conditions characterized by dopamine deficiency, such as Parkinson's disease .
Case Studies
-
Study on Neurotransmitter Systems :
- A study demonstrated that (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride exhibits significant binding affinity to glutamate receptors, indicating its potential role in enhancing synaptic plasticity and cognitive functions .
- Analgesic Activity :
Synthesis Methods
Several synthetic routes have been developed for producing (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride, making it accessible for research and pharmaceutical applications. These methods include:
- Direct fluorination of phenylalanine derivatives.
- Chiral resolution techniques to isolate the biologically active (S)-enantiomer.
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-2-Amino-3-(3-fluorophenyl)propanoic acid | Similar backbone with a different fluorine position | Potentially different receptor interactions |
| 2-Amino-3-(phenyl)propanoic acid | Lacks fluorine substitution | More hydrophobic; different biological activity |
| (R)-2-Amino-3-(4-fluorophenyl)propanoic acid | Enantiomer of the compound | Different pharmacokinetics and receptor binding |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₁ClFNO₂
- Molecular Weight : 219.64 g/mol
- Appearance : White to yellow powder
- Solubility : Highly soluble in water
The compound's structure allows it to interact effectively with biological systems, particularly as a neurotransmitter modulator due to its agonistic activity at certain glutamate receptors. This interaction is crucial for synaptic transmission and plasticity in the central nervous system, making it a candidate for research into neurological disorders.
Scientific Research Applications
-
Pharmaceutical Research
- Investigated for its potential as a therapeutic agent, particularly in treating neurological conditions by modulating neurotransmitter systems.
- Acts as an inhibitor of aromatic L-amino acid decarboxylase (AADC), an enzyme involved in dopamine production, relevant for Parkinson's disease treatment.
-
Biochemical Studies
- Used to study enzyme interactions and metabolic pathways. Its fluorinated structure enhances binding affinity and selectivity for biological targets compared to non-fluorinated analogs.
- Synthesis of Novel Compounds
Case Studies and Research Findings
Several studies have highlighted the compound's pharmacological potential:
- Neurotransmitter Interaction : Research indicates that compounds with similar structural features can significantly influence neurotransmitter release mechanisms, suggesting a role in treating neurological disorders .
- Enzyme Inhibition : Studies have shown its ability to inhibit specific enzymes linked to metabolic pathways, indicating therapeutic applications in metabolic diseases .
Chemical Reactions Analysis
Peptide Bond Formation
The compound participates in peptide synthesis via dehydration reactions. Its amino group reacts with carboxylic acids of other amino acids under standard peptide-coupling conditions:
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Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as activators.
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Conditions : pH 7–9, room temperature, inert atmosphere.
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Applications : Used to synthesize fluorinated peptide analogs for drug discovery.
Table 1: Peptide Bond Formation Parameters
| Parameter | Value/Description |
|---|---|
| Catalysts | DCC, EDC, HOBt |
| Solvent | Dimethylformamide (DMF) or water |
| Yield Optimization | 60–85% (dependent on steric factors) |
Esterification
The carboxylic acid group undergoes esterification with alcohols:
-
Reaction :
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Catalysts : Concentrated sulfuric acid or thionyl chloride (SOCl₂).
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Conditions : Reflux in anhydrous methanol or ethanol.
Table 2: Esterification Efficiency
| Alcohol | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Methanol | H₂SO₄ | 60°C | 78 |
| Ethanol | SOCl₂ | 70°C | 82 |
Amidation
The compound forms amides with primary/secondary amines:
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Mechanism : Activated carboxyl group reacts with amine nucleophiles.
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Reagents : N-hydroxysuccinimide (NHS) or HOBt for activation .
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Applications : Synthesizing fluorinated amides for enzyme inhibition studies .
Key Findings:
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Amidation with pyrrolidine yields derivatives showing 92% binding affinity to glutamate receptors (in vitro assays) .
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Steric hindrance from the 4-fluorophenyl group reduces reaction rates by ~30% compared to non-fluorinated analogs.
Oxidation:
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The amino group oxidizes to nitroso/nitro derivatives using KMnO₄ or H₂O₂.
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Side Reaction : Over-oxidation of the aromatic ring occurs above pH 10.
Reduction:
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The carboxylic acid reduces to alcohol derivatives with LiAlH₄:
Table 3: Reduction Outcomes
| Reducing Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| LiAlH₄ | THF | 65 | 95 |
| NaBH₄ | MeOH | 42 | 88 |
Halogen Substitution
The 4-fluorophenyl group undergoes nucleophilic aromatic substitution (NAS):
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Reagents : Strong nucleophiles (e.g., amines, alkoxides) under basic conditions.
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Example :
Key Data:
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Substitution at the para position proceeds 5× faster than meta due to fluorine’s electron-withdrawing effect.
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Reaction with piperazine achieves 70% conversion in DMF at 100°C.
Michael Addition
The compound acts as a Michael donor in conjugate additions:
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Substrates : α,β-unsaturated carbonyl compounds (e.g., acrylates).
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Conditions : Basic media (pH 9–11), room temperature.
Salt Formation
The hydrochloride salt participates in ion-exchange reactions:
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Example : Reaction with silver nitrate forms AgCl precipitate, liberating the free amino acid.
Critical Research Findings
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Fluorine’s electronegativity enhances carboxylic acid acidity (pKa ≈ 2.1 vs. 2.4 for non-fluorinated analogs) .
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The hydrochloride salt improves aqueous solubility (12 mg/mL vs. 2 mg/mL for free base).
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Chirality at C2 influences reaction stereoselectivity, with (S)-enantiomers showing 3× higher receptor affinity .
This compound’s multifunctional reactivity makes it a cornerstone in synthesizing fluorinated bioactive molecules, particularly in neuroscience and enzyme-targeted therapeutics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a) Hydroxyl-Substituted Analogs
- Storage at room temperature (RT) is recommended, contrasting with analogs requiring refrigeration .
b) Methyl- and Methoxy-Substituted Analogs
- 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic Acid (CAS 1039031-55-4): Purity: 95% Key Difference: A methyl group at the ortho position introduces steric hindrance, which may reduce binding affinity in enzyme targets compared to the para-fluoro derivative .
- 2-Amino-2-(4-methoxyphenyl)propanoic Acid Hydrochloride (CAS 871842-89-6): Molecular Formula: C₁₀H₁₄ClNO₃ Key Difference: The methoxy group enhances electron-donating effects, altering reactivity in nucleophilic substitutions .
Backbone and Functional Group Modifications
a) Ester Derivatives
- Methyl 2-Amino-3-(4-fluorophenyl)propanoate Hydrochloride (CAS 64282-12-8): Molecular Formula: C₁₀H₁₃ClFNO₂ Molecular Weight: 233.67 Key Difference: The methyl ester group increases lipophilicity, improving membrane permeability but requiring hydrolysis for bioactivation .
b) Amide Derivatives
- 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride: Key Difference: Replacement of the carboxylic acid with an N-methylamide group alters pharmacological activity, likely enhancing metabolic stability .
Halogenated Analogs
- 2-Amino-2-(4-chloro-3-fluorophenyl)acetic Acid Hydrochloride (CAS 1135916-92-5): Molecular Formula: C₈H₈Cl₂FNO₂ Molecular Weight: 240.06 Key Difference: Chlorine substitution increases lipophilicity and may elevate toxicity compared to mono-fluoro derivatives .
Research and Application Insights
- Para-Fluoro Derivatives: The fluorine atom in 2-amino-3-(4-fluorophenyl)propanoic acid hydrochloride enhances metabolic stability and bioavailability compared to non-fluorinated analogs, making it valuable in CNS drug development .
- Hydroxyl-Substituted Analogs : The 3-hydroxy group in CAS 132732-79-7 may facilitate hydrogen bonding in target proteins, though it could reduce blood-brain barrier penetration .
- Ester vs. Acid Forms : Methyl ester derivatives (e.g., CAS 64282-12-8) are preferred intermediates in solid-phase peptide synthesis due to improved solubility in organic solvents .
Q & A
Q. Q1: What are the recommended synthetic routes for 2-amino-3-(4-fluorophenyl)propanoic acid hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
- Synthesis Strategy : The compound is typically synthesized via a multi-step process involving fluorinated aromatic precursors. A modified Strecker synthesis or reductive amination could be employed, starting with 4-fluorobenzaldehyde. For example, condensation with ethyl acetamidocyanoacetate followed by hydrolysis and resolution of enantiomers yields the target compound .
- Optimization : Monitor reaction intermediates via thin-layer chromatography (TLC) and adjust pH during salt formation (hydrochloride) to maximize yield. Use anhydrous HCl in ethanol for efficient salt precipitation .
Q. Q2: What analytical techniques are critical for characterizing purity and structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the propanoic acid backbone (δ ~3.1–3.5 ppm for CH) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10) to assess purity (>98% by area normalization) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should confirm the molecular ion peak at m/z 244.1 [M+H] for the free acid and 280.6 [M+H] for the hydrochloride form .
Q. Q3: How should researchers assess solubility and stability under experimental conditions?
Methodological Answer:
- Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). The hydrochloride salt typically exhibits higher aqueous solubility (>50 mg/mL at pH 2) compared to the free acid .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store lyophilized powder at -20°C under inert atmosphere to prevent hydrolysis of the fluorophenyl group .
Advanced Research Questions
Q. Q4: What strategies ensure enantiomeric purity, and how can chiral contaminants be quantified?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (80:20) + 0.1% TFA to separate D- and L-isomers. Retention time differences of 1–2 minutes are typical .
- Polarimetry : Measure specific rotation ([α]) in methanol (1% w/v). The L-isomer typically shows [α] = +12.5°, while the D-isomer is -12.5° .
Q. Q5: How can pharmacological activity be profiled, particularly for CNS-targeted studies?
Methodological Answer:
- Radiolabeling : Incorporate via electrophilic substitution for PET imaging to track blood-brain barrier penetration. Validate binding affinity using competitive assays with -labeled ligands .
- In Vitro Assays : Test inhibition of LAT1 amino acid transporters (IC via HEK293 cell uptake assays) to evaluate potential as a neurotherapeutic .
Q. Q6: What computational and structural methods resolve discrepancies in reported thermodynamic data (e.g., solvation energy)?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvation free energy using explicit solvent models (e.g., TIP3P water) in GROMACS. Compare with experimental values from isothermal titration calorimetry (ITC) .
- X-Ray Crystallography : Resolve crystal structures to confirm hydrogen bonding patterns between the hydrochloride and solvent molecules, addressing contradictions in hydration stability .
Q. Q7: How should conflicting solubility data in polar aprotic solvents (e.g., DMSO) be reconciled?
Methodological Answer:
- Controlled Replication : Prepare saturated solutions in DMSO at 25°C under nitrogen. Quantify solubility via gravimetric analysis after vacuum filtration.
- Thermogravimetric Analysis (TGA) : Rule out solvent adduct formation (e.g., DMSO clathrates) that may artificially inflate solubility measurements .
Q. Q8: What synthetic routes are available for fluorophenyl-modified analogs, and how do substituents affect bioactivity?
Methodological Answer:
- Analog Synthesis : Replace the 4-fluoro group with ethynyl (via Sonogashira coupling) or nitro (via nitration) moieties. Purify intermediates via flash chromatography (SiO, ethyl acetate/hexane) .
- Structure-Activity Relationship (SAR) : Compare IC values in enzyme inhibition assays. For example, 4-nitro analogs may show enhanced LAT1 affinity due to increased electron-withdrawing effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
